molecular formula C24H19ClN2O3 B7698453 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B7698453
M. Wt: 418.9 g/mol
InChI Key: XZJJFRJUJUBDFA-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxyphenyl group, and a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or peracids.

    Formation of the Benzamide Backbone: The benzamide backbone is typically formed through the reaction of an amine with a benzoyl chloride derivative.

    Final Coupling Reaction: The final step involves coupling the quinoline moiety with the benzamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide
  • 2-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

Uniqueness

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group and the methoxyphenyl moiety may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-30-21-11-9-20(10-12-21)27(24(29)17-6-4-7-19(25)14-17)15-18-13-16-5-2-3-8-22(16)26-23(18)28/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJJFRJUJUBDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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